molecular formula C18H21ClN2O B10833068 Benzamide derivative 11

Benzamide derivative 11

Cat. No.: B10833068
M. Wt: 316.8 g/mol
InChI Key: TVEZSZAKGLHZOD-UHFFFAOYSA-N
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Description

Benzamide derivative 11 is a chemical compound belonging to the benzamide family, which is characterized by the presence of a benzene ring attached to an amide group. Benzamide derivatives are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivative 11 typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods: In industrial settings, benzamide derivatives are often produced through high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzamide derivative 11 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert benzamide derivatives into amines.

    Substitution: Benzamide derivatives can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.

Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and substituted benzamides .

Mechanism of Action

The mechanism of action of benzamide derivative 11 involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives act as dopamine receptor antagonists, which can influence neurotransmitter activity in the brain. This mechanism is particularly relevant in the treatment of psychiatric disorders such as schizophrenia .

Comparison with Similar Compounds

  • Ethenzamide
  • Salicylamide
  • Amisulpride
  • Metoclopramide

Comparison: Benzamide derivative 11 is unique due to its specific structural features and biological activities. Compared to other benzamide derivatives, it may exhibit different pharmacokinetic properties and therapeutic effects. For example, amisulpride is known for its selective dopamine receptor antagonism, while ethenzamide and salicylamide are primarily used as analgesics .

Properties

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

N-[3-[benzyl(methyl)amino]propyl]-4-chlorobenzamide

InChI

InChI=1S/C18H21ClN2O/c1-21(14-15-6-3-2-4-7-15)13-5-12-20-18(22)16-8-10-17(19)11-9-16/h2-4,6-11H,5,12-14H2,1H3,(H,20,22)

InChI Key

TVEZSZAKGLHZOD-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNC(=O)C1=CC=C(C=C1)Cl)CC2=CC=CC=C2

Origin of Product

United States

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